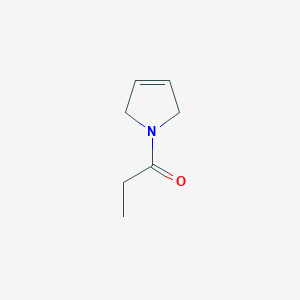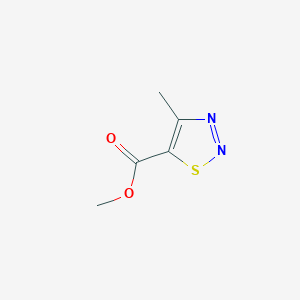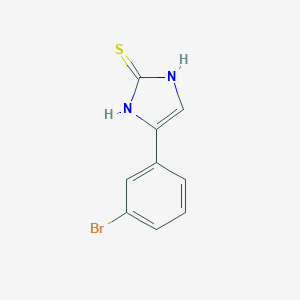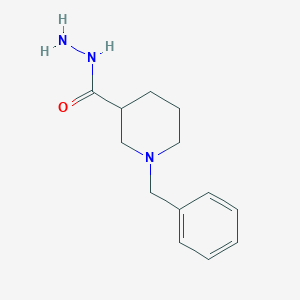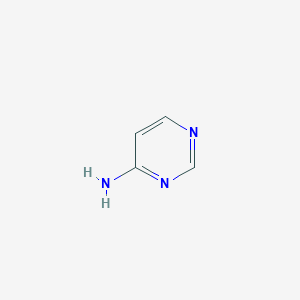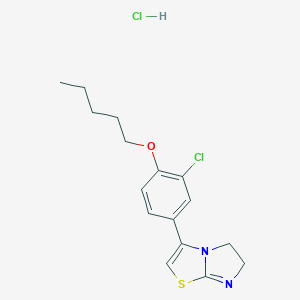
7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene, also known as ITD, is a bicyclic nitrogen-containing compound that has been widely used in chemical and biological research. ITD has a unique structure that allows it to act as a catalyst, and it has been used in a variety of chemical reactions. In addition, ITD has been found to have biological activity, and it has been studied for its potential use in medicine.
Wirkmechanismus
The mechanism of action of 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene is not fully understood, but it is believed to act as a base catalyst in chemical reactions. In biology, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been shown to bind to proteins and inhibit their activity, making it a potentially useful tool for studying protein-protein interactions.
Biochemische Und Physiologische Effekte
7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene can inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. In addition, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene in lab experiments is its ability to act as a catalyst in a variety of chemical reactions. In addition, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been shown to have biological activity, making it a potentially useful tool for studying protein-protein interactions. However, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene can be difficult to synthesize, and its biological activity can be difficult to predict.
Zukünftige Richtungen
There are several future directions for research involving 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene. One potential area of research is the development of new synthetic methods for 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene that are more efficient and cost-effective. In addition, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene could be studied further for its potential use in drug discovery, particularly in the development of new treatments for neurodegenerative diseases. Finally, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene could be used in conjunction with other compounds to study protein-protein interactions in more detail.
Synthesemethoden
7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene can be synthesized in several ways, but the most common method involves the reaction of isopropylamine with 1,5,7-triazabicyclo[4.4.0]dec-5-ene-8-carboxylic acid. The reaction is typically carried out in a solvent such as acetonitrile or methanol, and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been used in a wide range of scientific research applications due to its unique chemical and biological properties. In chemistry, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been used as a catalyst in various reactions, including the synthesis of chiral compounds. In biology, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been studied for its potential use in drug discovery and as a tool for studying protein-protein interactions.
Eigenschaften
CAS-Nummer |
160172-95-2 |
|---|---|
Produktname |
7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene |
Molekularformel |
C10H19N3 |
Molekulargewicht |
181.28 g/mol |
IUPAC-Name |
1-propan-2-yl-2,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H19N3/c1-9(2)13-8-4-7-12-6-3-5-11-10(12)13/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
INNBYWMGBODUGY-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCN2C1=NCCC2 |
Kanonische SMILES |
CC(C)N1CCCN2C1=NCCC2 |
Andere CAS-Nummern |
160172-95-2 |
Synonyme |
7-propan-2-yl-1,5,7-triazabicyclo[4.4.0]dec-5-ene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)
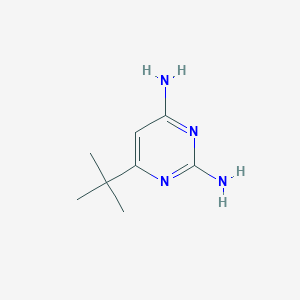
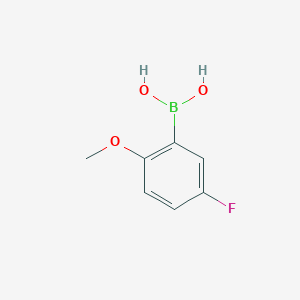
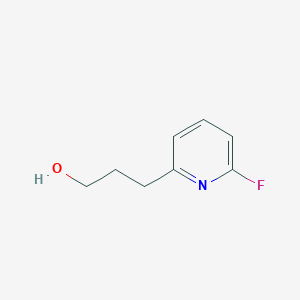
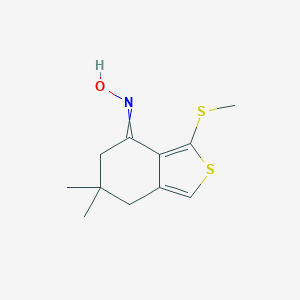
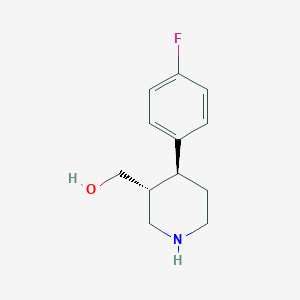
![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)
